

The GGFG Linker: A Lynchpin in Modern Antibody-Drug Conjugates

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Compound of Interest

Compound Name: MC-GGFG-AM-(10Me-11F-Camptothecin)

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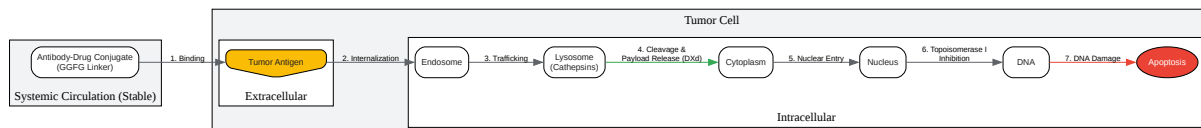
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. Central to the efficacy and safety of many next-generation ADCs is the linker, a component that has undergone significant evolution. Among the most promising of these are protease-cleavable linkers, with the tetrapeptide Gly-Gly-Phe-Gly (GGFG) emerging as a critical element in some of the most successful ADCs developed to date. This technical guide provides a comprehensive overview of the role of the GGFG linker, its mechanism of action, and the experimental protocols used to characterize its function.

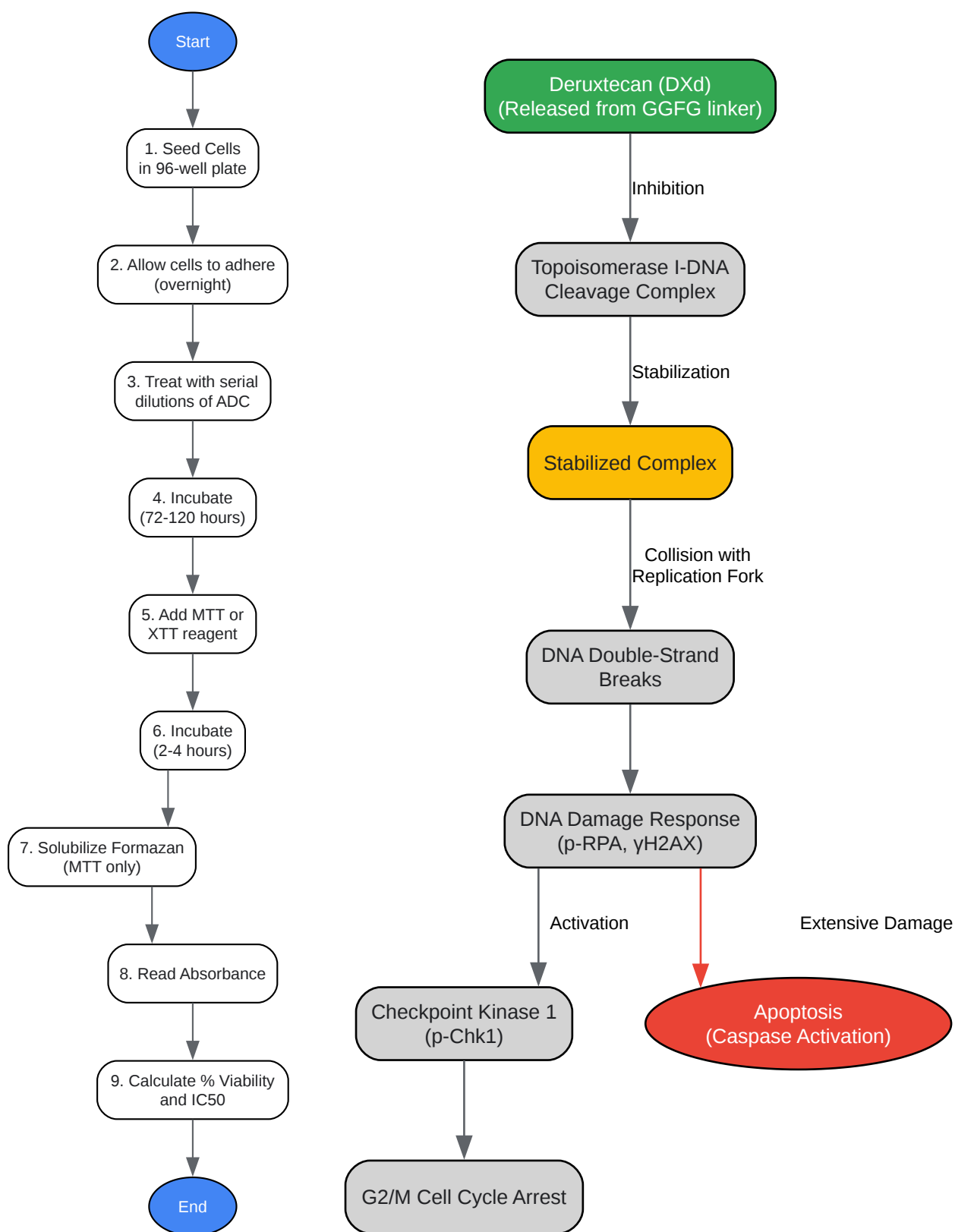
The GGFG Linker: Structure and Mechanism of Action

The GGFG linker is a protease-cleavable linker designed to be stable in systemic circulation and efficiently cleaved within the tumor microenvironment or inside tumor cells.^{[1][2]} Its primary mechanism of action relies on its susceptibility to cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in tumor cells.^{[1][3]}

Mechanism of Payload Release:

- **ADC Circulation:** Following intravenous administration, the ADC circulates throughout the body. The GGFG linker is designed to remain stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.^[1]
- **Tumor Targeting and Internalization:** The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
- **Lysosomal Trafficking:** The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes, including cathepsins.
- **Enzymatic Cleavage:** Within the acidic environment of the lysosome, cathepsins, such as Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.^{[1][2]} This enzymatic cleavage breaks the link between the antibody and the payload.
- **Payload Release and Action:** Once cleaved, the cytotoxic payload, such as the topoisomerase I inhibitor deruxtecan (DXd), is released into the cytoplasm of the cancer cell.^[4] The payload can then exert its cell-killing effect, typically by interfering with DNA replication and triggering apoptosis.^{[4][5]}





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